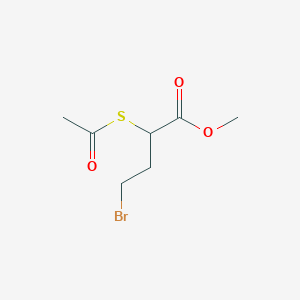
Methyl 2-(acetylthio)-4-bromobutanoate
Übersicht
Beschreibung
Methyl 2-(acetylthio)-4-bromobutanoate, also known as MBB, is a synthetic organic compound that has been used in lab experiments as a reagent and catalyst for a variety of reactions. MBB has a wide range of applications in scientific research, ranging from biochemistry and physiology to pharmacology.
Wissenschaftliche Forschungsanwendungen
Functional Degradable Polymers
- Application : Synthesis of functional degradable polymers using radical ring-opening copolymerization.
- Insight : This method involves the homopolymerization of vinyl bromobutanoate, leading to well-defined polymers with pendant bromine functional groups. These can be modified via post-polymerization, enabling the formation of novel classes of hydrophilic functional degradable copolymers (Hedir et al., 2015).
Biocatalysis for Chiral Drug Synthesis
- Application : Preparation of Methyl (S)-2-Bromobutanoate, a key intermediate in chiral drug synthesis.
- Insight : Enzymatic biocatalysis methods using Enoate reductases are employed for efficient and stereoselective synthesis (Brenna et al., 2012).
Synthesis of Organic Compounds
- Application : Synthesis of various organic compounds including intermediates in pharmaceuticals and materials.
- Insight : Studies involve the synthesis and characterization of different derivatives, including 2-Bromo-4-chlorophenyl-2-bromobutanoate and related compounds, exploring their electronic and non-linear optical properties (Nazeer et al., 2020).
Chemical Synthesis and Catalysis
- Application : Development of novel synthetic methods for various organic compounds.
- Insight : Research includes exploring new synthetic pathways, studying reaction mechanisms, and developing catalysts for efficient synthesis (Hajduch et al., 2014).
Pharmaceutical Intermediates
- Application : Synthesis of intermediates for pharmaceutical applications.
- Insight : Research focuses on the synthesis and evaluation of novel compounds that can serve as intermediates in drug development, including studies on their biological activity (Yancheva et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-acetylsulfanyl-4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3S/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNREMCPXLKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetylthio)-4-bromobutanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)
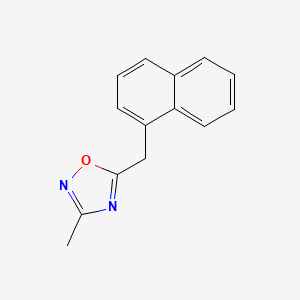
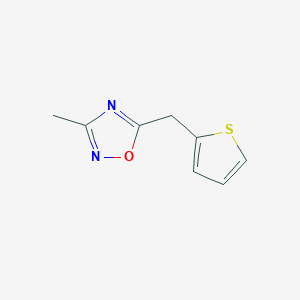
![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
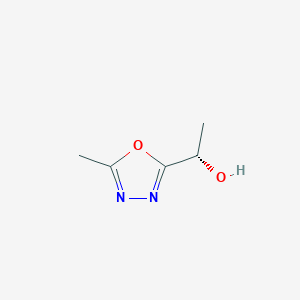
![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)
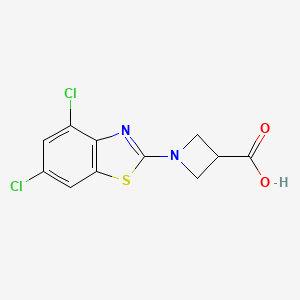

![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
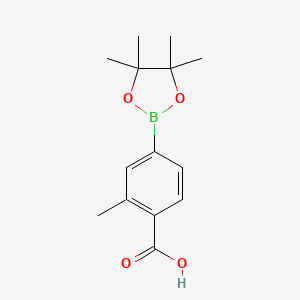
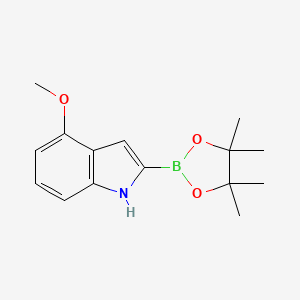

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)